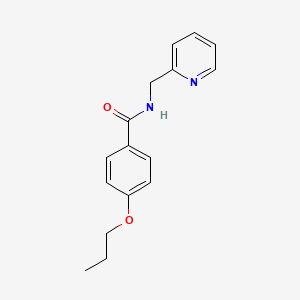
4-propoxy-N-(2-pyridinylmethyl)benzamide
Description
4-Propoxy-N-(2-pyridinylmethyl)benzamide is a benzamide derivative characterized by a propoxy group at the 4-position of the benzene ring and an N-(2-pyridinylmethyl) substituent. It was synthesized via a palladium-catalyzed coupling reaction between compound 12 (precursor) and butylamine, yielding 78% after purification by silica gel column chromatography using hexanes/ethyl acetate (3:1) .
Properties
IUPAC Name |
4-propoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-11-20-15-8-6-13(7-9-15)16(19)18-12-14-5-3-4-10-17-14/h3-10H,2,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMGWYQMTFJICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their substituents, biological activities, and sources:
Key Research Findings and Structure-Activity Relationships (SAR)
nAChR Modulation: The lead compound 1 (4-allyloxy-N-(6-methylpyridin-2-yl)benzamide) inhibits hα4β2 nAChRs with modest selectivity over hα3β4. SAR studies indicate that the benzamide core and pyridinyl substituents are critical for activity. Substitution at the 4-position (e.g., allyloxy, propoxy) and pyridine ring modifications (e.g., 6-methyl vs. 2-pyridinylmethyl) significantly affect potency and selectivity .
Antiviral Activity :
- AH0109 demonstrates potent anti-HIV-1 activity (EC₅₀ = 0.7 μM). Its 3-sulfonamide and 4-chloro substituents, combined with the N-(2-pyridinylmethyl) group, suggest that electron-withdrawing groups enhance antiviral efficacy .
Structural Insights :
- 4-Bromo-N-(2-nitrophenyl)benzamide and its 4-methoxy analog (4MNB) were compared crystallographically, revealing that bulky substituents (e.g., bromo vs. methoxy) influence molecular packing and stability .
Synthetic Accessibility :
- Derivatives like Rip-B and this compound are synthesized efficiently (>75% yield) via amide coupling, underscoring the versatility of benzamide chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


